Enhanced Hydrogen-Bond Acceptor Count Relative to Piperidine-Only Analog
The 2,4-dimethylpiperazine moiety contributes two additional nitrogen atoms, raising the hydrogen-bond acceptor count to 4 versus only 2 for the simple piperidine analog 2-ethoxy-1-(piperidin-1-yl)ethanone [1]. This increased HBA count can strengthen polar interactions with binding-site residues and improve aqueous solubility, a critical differentiator when prioritizing compounds for biochemical screening [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 2-ethoxy-1-(piperidin-1-yl)ethanone (PubChem CID 277339): HBA = 2 |
| Quantified Difference | +100% (2 additional acceptors) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
A higher HBA count directly expands the repertoire of potential intermolecular interactions, which can translate to improved binding enthalpy and selectivity in structure-activity relationship campaigns.
- [1] PubChem Compound Summary for CID 71784717, Computed Properties section, Hydrogen Bond Acceptor Count. View Source
- [2] PubChem Compound Summary for CID 277339 (2-ethoxy-1-piperidin-1-ylethanone), Computed Properties. View Source
